molecular formula C14H11Cl3N2O3S B7518771 N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide

N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide

Cat. No. B7518771
M. Wt: 393.7 g/mol
InChI Key: FWBYFAMJZAFCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide, also known as TCS-NTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which have been widely used as antibiotics and antidiabetic agents. In recent years, TCS-NTA has been investigated for its anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide is not fully understood. However, studies have suggested that it may inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In addition, N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. In vivo studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can reduce inflammation, inhibit tumor growth, and improve survival in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide is its broad range of potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for the treatment of several diseases. In addition, N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide is relatively easy to synthesize and purify, which makes it readily available for laboratory experiments.
One of the limitations of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide is its potential toxicity. Studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can cause liver damage and renal toxicity in animal models. Therefore, further studies are needed to determine the safety and efficacy of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide in humans.

Future Directions

There are several future directions for research on N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide. One area of research is the development of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide analogs with improved efficacy and safety profiles. Another area of research is the investigation of the mechanism of action of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide, which could provide insight into its potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide in humans, which could lead to the development of new therapies for inflammatory diseases, cancer, and viral infections.

Synthesis Methods

The synthesis of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-aminophenylacetic acid in the presence of a base. The resulting product is purified by recrystallization to obtain N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide in high purity.

Scientific Research Applications

N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide has also been investigated for its antitumor properties. Studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This makes it a potential candidate for cancer therapy.
In addition, N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide has been studied for its antiviral properties. Studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can inhibit the replication of several viruses, including influenza A virus, human cytomegalovirus, and herpes simplex virus. This makes it a potential candidate for the treatment of viral infections.

properties

IUPAC Name

N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O3S/c1-8(20)18-9-2-4-10(5-3-9)19-23(21,22)14-7-12(16)11(15)6-13(14)17/h2-7,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBYFAMJZAFCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.